![molecular formula C23H19NO3 B3006244 (E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one CAS No. 478064-87-8](/img/structure/B3006244.png)
(E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one
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Description
(E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one, more commonly known as E-3-APPP, is an organic compound of the phenylpropene family. It is a white, crystalline solid that is soluble in water and alcohols. E-3-APPP has a wide range of applications in scientific research due to its ability to act as a ligand for certain enzymes. It is used in a variety of biochemical and physiological experiments and is an important tool for understanding the mechanisms of action of certain enzymes.
Scientific Research Applications
Antioxidant Activity
The antioxidant properties of chalcone derivatives, which include compounds structurally related to (E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one, have been a topic of interest. For instance, 2'-aminochalcone derivatives have demonstrated considerable antioxidant activity in vitro, highlighting their potential in combating oxidative stress-related diseases (Sulpizio et al., 2016).
Photophysical Properties
The study of chalcone derivatives' photophysical properties is crucial, especially in the context of solvent polarity effects. Investigations into various chalcone derivatives have shown significant solvatochromic effects on absorption and fluorescence spectra, indicating their potential in applications like molecular electronics or photodynamic therapy (Kumari et al., 2017).
Potential Antiviral Applications
In silico studies have explored the interactions of chalcone derivatives with protein targets in viruses like SARS-CoV-2. These studies suggest that certain chalcone compounds could inhibit the interaction of the virus with host cells, thereby offering a potential pathway for antiviral drug development (Almeida-Neto et al., 2020).
Enzyme Inhibition for Medical Applications
Some chalcone derivatives have been synthesized and found to be effective inhibitors of enzymes like carbonic anhydrase and cholinesterase. These properties make them interesting candidates for therapeutic applications in conditions like glaucoma or Alzheimer’s disease (Bayrak et al., 2017).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of chalcone derivatives are significant for applications in photonics and optoelectronics. Studies have demonstrated that these compounds exhibit promising linear and NLO properties, making them suitable for use in semiconductors and other electronic devices (Shkir et al., 2019).
Antitumor Activity
Chalcone derivatives have shown potential in cancer treatment due to their cytotoxic and antiproliferative activities. These compounds may induce cell cycle arrest and modulate gene expression in tumor cells, offering a pathway for developing new anticancer agents (Joseph & Ps, 2021).
properties
IUPAC Name |
(E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-17(25)21-9-5-6-10-22(21)24-16-15-23(26)18-11-13-20(14-12-18)27-19-7-3-2-4-8-19/h2-16,24H,1H3/b16-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEKYPZFGGGWIB-FOCLMDBBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC=CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=CC=C1N/C=C/C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-acetylanilino)-1-(4-phenoxyphenyl)-2-propen-1-one |
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